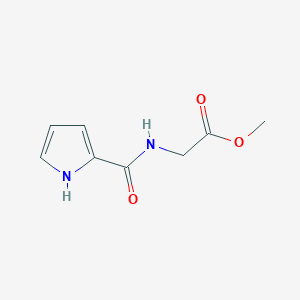
Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester
Descripción general
Descripción
“Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester” is a derivative of carbonyl 2-substituted pyrroles . It is related to the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo and has a Py-2-C skeleton .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis
The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by the single crystal X-ray diffraction . These include 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (I), 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (II) and methyl 1H-pyrrole-2-carboxylate (III) .Chemical Reactions Analysis
The hydrogen bonds formed in their crystal structures adopt different H-bond motifs . In structure I, the dimers R 12 (5) and R 21 (7) form a chain along the b-axis, while in structures II and III, chain C (5) structural motifs are formed .Aplicaciones Científicas De Investigación
Novel Synthesis Pathways
Glycine methyl ester has been utilized in various synthesis pathways. Friedrich et al. (2002) demonstrated its use in producing 1,2,4-trisubstituted pyrroles, highlighting its role in novel organic synthesis processes (Friedrich, Wächtler, & Meijere, 2002). Similarly, Zeng et al. (2004) explored its use in synthesizing substituted methyl pyrrol-1-ylacetates, adding to the chemical repertoire of pyrrole derivatives (Zeng, Xu, Deng, Cai, Guo, Gu, & He, 2004).
Blood Coagulation Research
In medical research, glycine methyl ester has shown potential as a blood coagulation inhibitor. Lorand et al. (1963) discovered that it could delay the transition of fibrin gel into an insoluble clot, providing insights into blood coagulation mechanisms (Lorand, Doolittle, Konishi, & Riggs, 1963).
Crystallography and Structural Analysis
The compound has been significant in crystallography. Zeng's (2005) work on the crystal structure of related compounds provided insights into molecular interactions and structural properties (Zeng, 2005).
Exploration in Organic Chemistry
Its versatility in organic chemistry is further demonstrated by Zhang et al. (2012), who used it in a single-step synthesis of 1-pyrrolines, showcasing its efficiency in organic synthesis (Zhang, Pan, Xu, & Liu, 2012).
Asymmetric Synthesis Applications
Glycine methyl ester has been used in asymmetric synthesis. Dogan et al. (2006) employed it in azomethine ylide cycloadditions, producing substituted pyrrolidines with high chemical yields and enantiomeric excess (Dogan, Koyuncu, Garner, Bulut, Youngs, & Panzner, 2006).
Polymer Science Applications
In polymer science, Goto et al. (2017) researched the copolymerization of glycine methyl ester derivatives, developing a highly thermostable poly(ester-amide), highlighting its use in advanced materials science (Goto, Ishii, Enomoto-Rogers, Takemura, & Iwata, 2017).
Mecanismo De Acción
Direcciones Futuras
The Py-2-C skeleton, which is present in “Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester”, is important in vivo and suggests that molecules containing this skeleton have various biological functions . This opens up potential future research directions in understanding the biological functions and applications of these molecules.
Propiedades
IUPAC Name |
methyl 2-(1H-pyrrole-2-carbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTILEANRAPJCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977986 | |
| Record name | Methyl N-(1H-pyrrole-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester | |
CAS RN |
62409-33-0 | |
| Record name | N-(Pyrrole-2-carboxyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-(1H-pyrrole-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)